N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide
Overview
Description
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a methoxy group attached to a phenyl ring, a trifluoromethyl group attached to another phenyl ring, and a benzothioamide moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of 2-methoxyphenyl isocyanate with 4-(trifluoromethyl)benzenethiol under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzothioamide moiety to corresponding amines or thiols.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction and conditions applied.
Scientific Research Applications
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The benzothioamide moiety may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide
- 2-Methoxyphenyl isocyanate
- N-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)benzeneacetamide
Uniqueness
N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and designing molecules with specific functions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(trifluoromethyl)benzenecarbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS/c1-20-13-5-3-2-4-12(13)19-14(21)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSXKTDLDUCLDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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